1-Oxa-7-azaspiro[3.5]nonane oxalate
Overview
Description
1-Oxa-7-azaspiro[3.5]nonane oxalate (1-OAO) is a cyclic oxalate ester derived from the naturally occurring spiro[3.5]nonane. It is a white crystalline compound that has been studied extensively due to its unique structure and potential applications. 1-OAO has been used in a variety of scientific research applications, including in organic synthesis, biochemistry, and drug delivery.
Scientific Research Applications
1-Oxa-7-azaspiro[3.5]nonane oxalate has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug delivery. In organic synthesis, 1-Oxa-7-azaspiro[3.5]nonane oxalate has been used as a protecting group for the synthesis of complex molecules. In biochemistry, 1-Oxa-7-azaspiro[3.5]nonane oxalate has been used as a substrate for enzyme-catalyzed reactions and as a model compound for studying the structure and function of proteins. In drug delivery, 1-Oxa-7-azaspiro[3.5]nonane oxalate has been used as a delivery vehicle for small molecules and macromolecules, such as proteins and nucleic acids.
Mechanism Of Action
The mechanism of action of 1-Oxa-7-azaspiro[3.5]nonane oxalate is not fully understood. However, it is believed that 1-Oxa-7-azaspiro[3.5]nonane oxalate is able to interact with proteins and other biomolecules due to its unique structure. 1-Oxa-7-azaspiro[3.5]nonane oxalate has a high affinity for proteins and is able to form stable complexes with them. This allows 1-Oxa-7-azaspiro[3.5]nonane oxalate to act as a delivery vehicle for small molecules and macromolecules, such as proteins and nucleic acids.
Biochemical And Physiological Effects
1-Oxa-7-azaspiro[3.5]nonane oxalate has been studied extensively due to its unique structure and potential applications. 1-Oxa-7-azaspiro[3.5]nonane oxalate has been found to have a variety of biochemical and physiological effects. In animal models, 1-Oxa-7-azaspiro[3.5]nonane oxalate has been shown to have anticonvulsant, anxiolytic, and antinociceptive effects. In vitro studies have also shown that 1-Oxa-7-azaspiro[3.5]nonane oxalate has anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
1-Oxa-7-azaspiro[3.5]nonane oxalate has several advantages and limitations for use in lab experiments. One of the main advantages of 1-Oxa-7-azaspiro[3.5]nonane oxalate is its high yields from the synthesis method. Additionally, 1-Oxa-7-azaspiro[3.5]nonane oxalate is relatively non-toxic and is relatively stable under a variety of conditions. However, 1-Oxa-7-azaspiro[3.5]nonane oxalate is also relatively expensive and can be difficult to obtain in large quantities.
Future Directions
1-Oxa-7-azaspiro[3.5]nonane oxalate has a wide range of potential applications in scientific research, and there are numerous future directions that can be explored. These include further studies into its biochemical and physiological effects, its use as a drug delivery vehicle, and its potential applications in organic synthesis. Additionally, further research into the mechanism of action of 1-Oxa-7-azaspiro[3.5]nonane oxalate could lead to new and improved applications.
properties
IUPAC Name |
1-oxa-7-azaspiro[3.5]nonane;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2H2O4/c1-4-8-5-2-7(1)3-6-9-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCQWXRRRJGCDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCO2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-7-azaspiro[3.5]nonane oxalate | |
CAS RN |
1523617-84-6, 1408076-14-1 | |
Record name | 1-Oxa-7-azaspiro[3.5]nonane, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-oxa-7-azaspiro[3.5]nonane oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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